molecular formula C14H15N5O5S B2590988 1-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide CAS No. 2034522-61-5

1-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide

Cat. No.: B2590988
CAS No.: 2034522-61-5
M. Wt: 365.36
InChI Key: WZKCEYITQCYQEL-UHFFFAOYSA-N
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Description

1-(1,2-Benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide is a complex organic compound that features a benzoxazole ring and a triazine moiety

Preparation Methods

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide typically involves multiple steps. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The triazine moiety is often introduced via a nucleophilic substitution reaction using appropriate triazine derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(1,2-Benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, affecting gene expression and protein synthesis. The triazine moiety can interact with enzymes, inhibiting their activity and altering metabolic pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives and triazine-based molecules. Compared to these, 1-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Examples of similar compounds are 2-chloro-4,6-dimethoxy-1,3,5-triazine and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride .

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S/c1-22-13-16-12(17-14(18-13)23-2)7-15-25(20,21)8-10-9-5-3-4-6-11(9)24-19-10/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKCEYITQCYQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)CC2=NOC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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